Enzymatic Specificity: 3-MP is the Only Known Sulfur-Donor Substrate for MST
Unlike its close structural analog 3-mercaptopropionic acid, 3-mercaptopyruvate is the only known compound capable of serving as a sulfur-donor substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (MST) [1]. The analog completely fails to act as a substrate, highlighting the absolute requirement for the alpha-keto group in the 3-MP structure for enzymatic activity [1].
| Evidence Dimension | Substrate competence for MST |
|---|---|
| Target Compound Data | Active as a sulfur-donor substrate |
| Comparator Or Baseline | 3-Mercaptopropionic acid (inactive) |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | In vitro enzyme kinetic studies with purified MST |
Why This Matters
This absolute specificity is paramount for experimental design, ensuring that 3-MP is the necessary and sufficient reagent for studying MST activity without confounding signals from analog compounds.
- [1] Porter, D. W., & Baskin, S. I. (1995). Specificity studies of 3-mercaptopyruvate sulfurtransferase. Journal of Biochemical Toxicology, 10(6), 287-292. View Source
